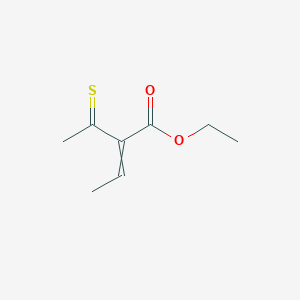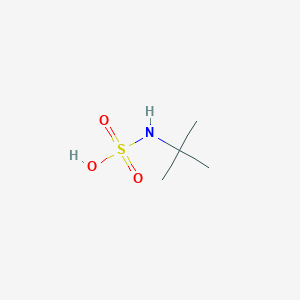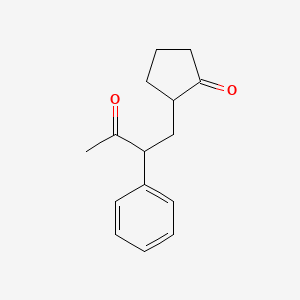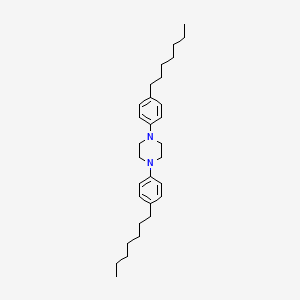
1,4-Bis(4-heptylphenyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Bis(4-heptylphenyl)piperazine is an organic compound with the molecular formula C30H46N2. It belongs to the class of piperazine derivatives, which are known for their wide range of biological and pharmaceutical activities. This compound features a piperazine ring substituted with two 4-heptylphenyl groups, making it a unique structure among piperazine derivatives .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(4-heptylphenyl)piperazine can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method typically requires the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the ring formation . Another method involves the Ugi reaction, which is a multicomponent reaction that can efficiently produce piperazine derivatives .
Industrial Production Methods
Industrial production of piperazine derivatives often employs catalytic processes. For example, a palladium-catalyzed cyclization reaction can be used to produce highly substituted piperazines under aerobic conditions . This method is advantageous due to its operational simplicity and the availability of reactants.
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Bis(4-heptylphenyl)piperazine can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens such as chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
1,4-Bis(4-heptylphenyl)piperazine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with various biological targets.
Industry: Used in the production of polymers and other materials.
Mécanisme D'action
The mechanism of action of 1,4-Bis(4-heptylphenyl)piperazine involves its interaction with specific molecular targets. The piperazine ring can act as a hydrogen bond donor or acceptor, facilitating interactions with biological receptors. This interaction can modulate various pathways, leading to the compound’s observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Bis(4-nitrophenyl)piperazine: Another piperazine derivative with nitro groups instead of heptyl groups.
1,4-Bis(acryloyl)piperazine: Features acryloyl groups instead of heptyl groups.
Uniqueness
1,4-Bis(4-heptylphenyl)piperazine is unique due to its heptylphenyl substitutions, which can influence its solubility, reactivity, and biological activity. These substitutions can enhance its interactions with lipid membranes and other hydrophobic environments, making it distinct from other piperazine derivatives .
Propriétés
Numéro CAS |
56359-85-4 |
|---|---|
Formule moléculaire |
C30H46N2 |
Poids moléculaire |
434.7 g/mol |
Nom IUPAC |
1,4-bis(4-heptylphenyl)piperazine |
InChI |
InChI=1S/C30H46N2/c1-3-5-7-9-11-13-27-15-19-29(20-16-27)31-23-25-32(26-24-31)30-21-17-28(18-22-30)14-12-10-8-6-4-2/h15-22H,3-14,23-26H2,1-2H3 |
Clé InChI |
SDLKCQKPYUSLSC-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC1=CC=C(C=C1)N2CCN(CC2)C3=CC=C(C=C3)CCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[1-(4-Methoxyphenyl)-2,2-dimethylpropyl]phenol](/img/structure/B14645462.png)


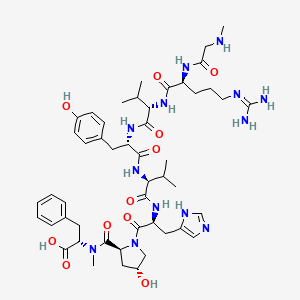
![3H-Pyrido[2,1-c][1,4]oxazepine, 4-(chlorophenylmethyl)octahydro-](/img/structure/B14645478.png)
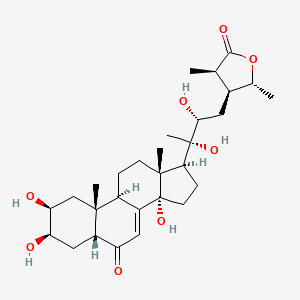
![N-[1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]butanamide](/img/structure/B14645491.png)
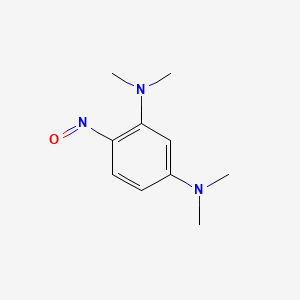
![1-Methyl-3-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]imidazolidin-2-one](/img/structure/B14645509.png)
![3-[3-(Triethoxysilyl)propyl]pentane-2,4-dione](/img/structure/B14645518.png)
